molecular formula C20H19N3OS2 B2779801 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864918-37-6

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2779801
CAS No.: 864918-37-6
M. Wt: 381.51
InChI Key: FBSCIHKTHZDPPT-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a blend of quinoline and thiadiazole moieties, which imbue it with a range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the following steps:

  • Formation of 3,4-dihydroquinoline: This can be achieved through a reduction reaction starting from quinoline, often utilizing catalytic hydrogenation.

  • Thiadiazole Formation: The 1,2,4-thiadiazole ring is usually synthesized by reacting thiosemicarbazide with suitable aromatic aldehydes in acidic conditions.

  • Coupling Reaction: The final step involves coupling the 3,4-dihydroquinoline with the thiadiazole derivative through a thioether bond formation, which is typically facilitated by reagents like sodium hydride (NaH) in aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods: In industrial settings, the synthesis process may be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure high yield and purity. Catalysts and advanced purification techniques like recrystallization and chromatography are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo several types of chemical reactions, including:

  • Oxidation: Involving reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized derivatives.

  • Reduction: Employing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.

  • Substitution: Halogenation or alkylation can occur under suitable conditions using reagents like N-bromosuccinimide (NBS) or alkyl halides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, acidic medium, ambient temperature.

  • Reduction: Lithium aluminum hydride in ether, room temperature.

  • Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions typically retain the core structure of the compound while introducing new functional groups or modifying existing ones, thus altering its chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry due to its unique binding properties.

Biology: In biological research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is studied for its potential as an antimicrobial agent, with effectiveness against various bacterial and fungal strains.

Medicine: Medically, this compound is explored for its potential therapeutic applications, including its use in designing novel drug candidates for diseases such as cancer, due to its ability to interact with specific biological targets.

Industry: In industrial applications, it is utilized in the development of advanced materials, including polymers and coatings, owing to its robust chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves:

  • Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.

  • Pathways: The compound may influence multiple signaling pathways within cells, modulating processes such as cell division, apoptosis, and metabolic activity.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone stands out due to its distinct structural features and the combination of quinoline and thiadiazole rings, which confer unique reactivity and biological activity.

Similar Compounds

  • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-thioethanone: Lacks the thiadiazole ring, resulting in different reactivity and biological properties.

  • 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: Missing the quinoline component, altering its overall activity and applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-14-7-2-4-10-16(14)19-21-20(26-22-19)25-13-18(24)23-12-6-9-15-8-3-5-11-17(15)23/h2-5,7-8,10-11H,6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSCIHKTHZDPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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